molecular formula C20H24N8O B10991822 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B10991822
M. Wt: 392.5 g/mol
InChI Key: PFAOBGQRAAXCSD-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a tetrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl acetic acid
  • 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols

Uniqueness

Compared to similar compounds, 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide stands out due to its unique combination of the pyrimidine, tetrazole, and piperidine rings.

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H24N8O/c1-13-11-14(2)22-20(21-13)28-9-7-15(8-10-28)19(29)23-17-6-4-5-16(12-17)18-24-26-27(3)25-18/h4-6,11-12,15H,7-10H2,1-3H3,(H,23,29)

InChI Key

PFAOBGQRAAXCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C

Origin of Product

United States

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